Tedizolid phosphate

Übersicht

Beschreibung

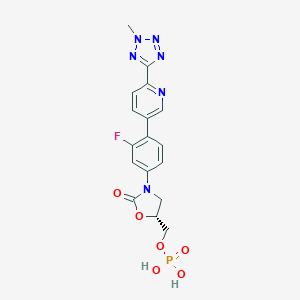

Tedizolid phosphate is a prodrug of tedizolid, a novel oxazolidinone with potent activity against multidrug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), penicillin-resistant streptococci, and vancomycin-resistant enterococci (VRE) (Baek et al., 2016). Developed as a response to the increasing prevalence of antibiotic-resistant bacterial infections, tedizolid phosphate demonstrates improved potency and efficacy over the first-generation oxazolidinone, linezolid, particularly against strains resistant to multiple drugs.

Synthesis Analysis

A new synthetic route toward tedizolid phosphate has been established, utilizing the Suzuki coupling reaction. This method involves the coupling of 5-bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine and (5R)-3-(4-bromo-3-fluorophenyl)-5-(hydroxymethyl)-2-oxazolidinone, with the latter prepared from bis(pinacolato)diboron using a palladium(II) catalyst. This approach results in tedizolid with a yield of 82.9%, and subsequent transformation to tedizolid phosphate is achieved through reaction with dibenzyl N, N-diisopropylphosphoramidite, followed by debenzylation, yielding a total yield of 66.2% (Yizhong et al., 2015).

Molecular Structure Analysis

Tedizolid phosphate's structure is characterized by a modified side chain at the C-5 position of the oxazolidinone nucleus, which confers activity against certain linezolid-resistant pathogens. The optimized C- and D-ring system of tedizolid improves potency through additional binding site interactions. These structural modifications are crucial for its enhanced activity against Gram-positive bacteria (Zhanel et al., 2015).

Chemical Reactions and Properties

Tedizolid phosphate is rapidly converted by phosphatases in vivo to the active form, tedizolid. It acts as a protein synthesis inhibitor, targeting bacterial ribosomes to inhibit the initiation of translation. This mechanism is similar to that of other oxazolidinones but with enhanced antimicrobial activity due to its structural modifications. Tedizolid shows activity against a wide range of Gram-positive pathogens, including strains resistant to other antibiotics (Mori & Takase, 2020).

Physical Properties Analysis

Tedizolid phosphate has a high oral bioavailability of approximately 90% and demonstrates linear pharmacokinetics. Its half-life of approximately 12 hours supports once-daily dosing. The drug is primarily excreted by the liver as an inactive, non-circulating sulfate conjugate. These pharmacokinetic properties facilitate its use in both oral and intravenous formulations, making tedizolid phosphate a versatile option for treating infections (Zhanel et al., 2015).

Chemical Properties Analysis

The antimicrobial activity of tedizolid phosphate is largely attributed to tedizolid, the active moiety produced upon in vivo conversion. Tedizolid is a weak, reversible inhibitor of monoamine oxidase (MAO), distinguishing it from other antibiotics with similar mechanisms of action. Despite this inhibition, tedizolid does not produce significant MAO-related interactions in humans, making it safer for a broader patient population. It retains potent in vitro activity against pathogenic Gram-positive cocci, including MRSA, at much lower concentrations than linezolid, underscoring its effectiveness as an antimicrobial agent (Flanagan et al., 2013).

Wissenschaftliche Forschungsanwendungen

1. Topical Ocular Application

- Summary of Application : Tedizolid phosphate nanocrystals (TZP-NCs) have been developed for topical ocular application. The aim is to improve the solubility and ocular availability of the drug, which is effective against many drug-resistant bacterial infections .

- Methods of Application : Positively charged NCs of TZP (0.1%, w/v) for ocular use were prepared by the antisolvent precipitation method .

- Results or Outcomes : The preparation technique was successful in obtaining optimal sized (151.6 nm) TZP-NCs with good crystalline morphology. An increased solubility of TZP-NC 1 (25.9 µgmL −1) as compared to pure TZP (18.4 µgmL −1) in STF with SLS was observed .

2. Treatment of Ventilated Gram-Positive Hospital-Acquired or Ventilator-Associated Bacterial Pneumonia

- Summary of Application : Tedizolid phosphate has been evaluated for the treatment of gram-positive ventilated hospital-acquired bacterial pneumonia (HABP) and ventilator-associated bacterial pneumonia (VABP) .

- Methods of Application : In a randomized, noninferiority, double-blind, double-dummy, global phase 3 trial, patients were randomized 1:1 to receive intravenous tedizolid phosphate 200 mg once daily for 7 days or intravenous linezolid 600 mg every 12 hours for 10 days .

3. Treatment of Acute Bacterial Skin and Skin Structure Infections (ABSSSIs)

- Summary of Application : Tedizolid phosphate has been developed and approved by the United States FDA for the treatment of ABSSSIs caused by susceptible Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) .

- Methods of Application : Tedizolid phosphate is a prodrug that is converted to the active form tedizolid by phosphatases in vivo .

- Results or Outcomes : The drug has shown potent activity against various resistant bacterial strains .

4. Stability-Indicating Determination

- Summary of Application : Tedizolid phosphate has been subjected to stress degradation conditions, namely, hydrolysis (neutral, acidic and alkaline), thermal, oxidative and photolytic ones .

- Methods of Application : The study involved subjecting tedizolid phosphate to various stress conditions .

- Results or Outcomes : The study provided insights into the stability of tedizolid phosphate under different conditions .

5. Radiolabeled Liposomes for Topical Application

- Summary of Application : Radiolabeled Tedizolid Phosphate Liposomes have been developed for topical application. The aim is to increase the bioavailability and reduce drug resistance of antibiotics, which are crucial for a more effective treatment response in acute bacterial skin and skin structure infection (ABSSSI) .

- Methods of Application : Nanosized, radiolabeled tedizolid phosphate liposomal formulations were prepared and evaluated with their in vitro cellular binding capacity and biocompatible profile .

- Results or Outcomes : The liposomes were successfully radiolabeled with high efficiency and exhibited high radiochemical purity (>80%) during 6 hours in different media. Higher radioactivity values were obtained in human skin fibroblast cells incubated by liposome formulations compared to sodium pertechnetate .

6. In Vitro Antimicrobial Efficacy

- Summary of Application : The in vitro antimicrobial efficacy of Tedizolid Phosphate nanocrystals (TZP-NCs) against certain strains was investigated .

- Methods of Application : The ocular irritation potential of NCs, the ocular pharmacokinetics of TDZ in rabbit eyes, and the ex vivo transcorneal permeation of TZP-NCs as compared to the conventional TZP-aqueous suspension (TZP-AqS) were studied .

- Results or Outcomes : The study found that the liposomal formulation increased the cellular binding of radioactivity, suggesting that the nanosized, tedizolid phosphate encapsulated liposome formulation could be a favorable carrier system in the treatment of ABSSSI .

7. Long-Term Tolerability and Clinical Success

- Methods of Application : The study involved patients who were administered Tedizolid phosphate for a median of 188 days .

- Results or Outcomes : Prolonged Tedizolid therapy appeared to be well tolerated in 37 patients (8.1% experienced adverse effect leading to discontinuation). Clinical success was 81.3% in those evaluated .

8. Stability-Indicating Determination

- Summary of Application : Tedizolid phosphate has been subjected to stress degradation conditions, namely, hydrolysis (neutral, acidic and alkaline), thermal, oxidative and photolytic ones .

- Methods of Application : The study involved subjecting tedizolid phosphate to various stress conditions .

- Results or Outcomes : The study provided insights into the stability of tedizolid phosphate under different conditions .

Safety And Hazards

Zukünftige Richtungen

Tedizolid phosphate is currently indicated for the treatment of ABSSSI and is under investigation for the treatment of nosocomial pneumonia . Its high potency against Gram-positive bacteria and good pharmacokinetic profile make it a potential candidate for treating other infections, including respiratory infections .

Eigenschaften

IUPAC Name |

[(5R)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN6O6P/c1-23-21-16(20-22-23)15-5-2-10(7-19-15)13-4-3-11(6-14(13)18)24-8-12(30-17(24)25)9-29-31(26,27)28/h2-7,12H,8-9H2,1H3,(H2,26,27,28)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCGUSIANLFXSGE-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4CC(OC4=O)COP(=O)(O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4C[C@@H](OC4=O)COP(=O)(O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN6O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30234977 | |

| Record name | Tedizolid phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30234977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Despite renewed efforts to combat the spread of antimicrobial resistance, multidrug-resistant organisms, including gram-positive bacteria such as methicillin-resistant _Staphylococcus aureus_, remain a threat. Oxazolidinones represent a relatively new class of antibacterials inhibiting protein synthesis that is generally capable of overcoming resistance to other bacterial protein synthesis inhibitors. Protein synthesis involves the action of ribosomes, multi-subunit complexes composed of both protein and ribosomal RNA (rRNA) substituents. Translocation along the length of a messenger RNA and concomitant protein synthesis involves the action of the A, P, and E sites of the peptidyltransferase centre (PTC), which accepts charged aminoacyl-tRNAs and catalyzes the formation of peptide bonds between them. The bacterial 70S ribosome comprises a small (30S) and a large (50S) subunit. Early studies into the mechanism of action of oxazolidinone antibiotics suggested that they inhibit a step in the initiation of protein synthesis. However, this mechanism was inconsistent with mapped resistance mutations, and later studies involving cross-linking and direct structural determination of the binding site revealed that oxazolidinones, including both [linezolid] and tedizolid, bind in the A site of the PTC by interacting with the 23S rRNA component. The structural studies also revealed that oxazolidinone binding alters the conformation of a conserved nucleotide in the 23S rRNA (U2585 in _Escherichia coli_), which renders the PTC non-productive for peptide bond formation. Hence, tedizolid exerts its effect through inhibiting bacterial protein synthesis. | |

| Record name | Tedizolid phosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09042 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Tedizolid phosphate | |

CAS RN |

856867-55-5 | |

| Record name | Tedizolid phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=856867-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tedizolid phosphate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0856867555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tedizolid phosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09042 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tedizolid phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30234977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(5R)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl dihydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TEDIZOLID PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O7DRJ6R4DW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

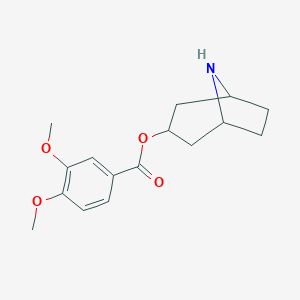

![[(1R,5S)-8-azabicyclo[3.2.1]octan-3-yl] 4-hydroxy-3-methoxybenzoate](/img/structure/B91.png)

![[(6S,9S,12R,13S,14S,19S,22S,23S,25R)-10,12,13,14,23-pentahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] 3,4-dimethoxybenzoate](/img/structure/B94.png)

![1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazolin-9-ol](/img/structure/B95.png)